Propylene glycol monooleate Propylene glycol monooleate
Brand Name: Vulcanchem
CAS No.: 1330-80-9
VCID: VC20976088
InChI: InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Molecular Formula: C21H40O3
Molecular Weight: 340.5 g/mol

Propylene glycol monooleate

CAS No.: 1330-80-9

Cat. No.: VC20976088

Molecular Formula: C21H40O3

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Propylene glycol monooleate - 1330-80-9

Specification

CAS No. 1330-80-9
Molecular Formula C21H40O3
Molecular Weight 340.5 g/mol
IUPAC Name 2-hydroxypropyl (E)-octadec-9-enoate
Standard InChI InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+
Standard InChI Key ZVTDEEBSWIQAFJ-ZHACJKMWSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O

Introduction

Chemical Identity and Physical Properties

Propylene glycol monooleate (CAS No. 1330-80-9) is an ester formed between propylene glycol and oleic acid. It is a colorless to pale yellow liquid with a slightly oily texture and hygroscopic properties . The compound is known by several synonyms including 2-hydroxypropyl (E)-octadec-9-enoate, 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol, and Propylene glycol oleate .
Table 1: Physical and Chemical Properties of Propylene Glycol Monooleate

PropertyValue
CAS Number1330-80-9
Molecular FormulaC21H40O3
Molecular Weight340.5 g/mol
IUPAC Name2-hydroxypropyl (E)-octadec-9-enoate
Physical StateLiquid
AppearanceColorless to pale yellow
Boiling Point176-183°C
Density0.919 g/cm³
SolubilitySoluble in organic solvents; water solubility 3.3 mg/l; insoluble in propylene glycol
Standard InChIInChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+
Standard InChIKeyZVTDEEBSWIQAFJ-ZHACJKMWSA-N
The structure contains a long hydrocarbon chain from the oleic acid component and a hydroxyl group from the propylene glycol component, giving it both hydrophobic and hydrophilic properties. This amphiphilic nature is what makes it an effective emulsifier and surfactant.

Synthesis Methods

Traditional Chemical Synthesis

Conventional methods for producing propylene glycol monooleate include:

  • High-temperature dehydration reaction between oleic acid and propylene glycol, with or without a catalyst

  • Addition of propylene oxide to oleic acid in the presence of strong alkalis (sodium hydroxide, potassium hydroxide) or Lewis acid catalysts (boron trifluoride, aluminum chloride)
    These traditional methods often result in products with undesirable color and odor characteristics that tend to worsen over time or when heated .

Enzymatic Synthesis

Recent research has focused on enzymatic synthesis methods, which offer significant advantages including milder reaction conditions and higher product specificity.
One study employed immobilized SMG1-F278N lipase for the esterification of propylene glycol with oleic acid. This research compared the reactivity between 1,2-propylene glycol and 1,3-propylene glycol, finding that the enzyme preferred 1,3-propylene glycol. Molecular docking studies suggested that 1,3-propylene glycol binds preferentially to the active pocket of the enzyme compared to 1,2-propylene glycol .
Table 2: Optimized Conditions for Enzymatic Synthesis of 1,3-Propylene Glycol Monooleate

ParameterOptimal Value
Propylene glycol/oleic acid ratio5:1 (mol/mol)
Enzyme loading7.5% (w/w, relative to total substrates)
Water addition7% (w/w, relative to total substrates)
Temperature30°C
Maximum yield achieved70.67%
These conditions resulted in the maximum content of 1,3-propylene glycol monooleate at 70.67% .

Functional Properties

Propylene glycol monooleate exhibits several functional properties that make it valuable across various applications:

  • Emulsion Stability: As a nonionic surfactant, it helps maintain stable dispersions over time

  • Surface Tension Reduction: It reduces the surface tension between immiscible liquids

  • Moisturization: The compound has hygroscopic properties that help maintain moisture levels in products

  • Solubilization: It can enhance the solubility of poorly water-soluble compounds

Applications

Food Industry Applications

In food production, propylene glycol monooleate serves as an effective emulsifier for baked goods and other products requiring stable mixtures of fats and water. It is generally recognized as safe (GRAS) for food use in the United States and has E-number E1520 in the European Union for food applications .
The European Food Safety Authority has established a safe daily intake of 25 mg per kg of body weight . In the United States, the FDA has defined maximum limits for the use of propylene glycol in various food categories:
Table 3: FDA Maximum Limits for Propylene Glycol in Food Categories

Food CategoryMaximum Limit
General food categories2.0%
Frozen dairy products2.5%
Alcoholic beverages5%
Nuts and nut products5%
Confections and frostings24%
Seasonings and flavorings97%
For ice cream or ice milk products specifically, Health Canada permits the use of propylene glycol mono fatty acid esters as an emulsifier and stabilizer at a maximum level of 0.35% of the ice cream made from the ingredients mix .

Pharmaceutical Applications

In the pharmaceutical industry, propylene glycol monooleate is utilized in various formulations:

  • As a solvent and carrier for pharmaceutical preparations, including oral, injectable, and topical formulations

  • In drug delivery systems, particularly where enhanced skin penetration is desired

  • As a component in liquid crystalline phases used as slow-release matrices
    Research has shown that propylene glycol solutions containing glycerol monooleate significantly increased both the in vitro skin permeation/retention of 5-aminolevulinic acid (5-ALA, a pro-drug used in photodynamic therapy for cancer) and the in vivo protoporphyrin IX accumulation in mouse skin .
    Another study examined liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water. These formulations exhibited different phases (cubic, reversed hexagonal, lamellar, and sponge) depending on composition and temperature, with each phase showing distinct rheological properties and drug release rates. The reversed hexagonal phase reduced release rates more effectively than the cubic phase, demonstrating potential for controlled drug delivery applications .

Cosmetic and Industrial Applications

In cosmetics, propylene glycol monooleate (designated as E490) is used for:

  • Emulsification of water and oil components

  • Moisturization

  • Texture improvement

  • Stabilization of formulations
    Beyond these applications, propylene glycol monooleate functions in industrial settings as:

  • An additive to enhance the performance of lubricants

  • A dispersing agent and emulsion stabilizer

  • A surface tension reducer

Recent Research Developments

Recent scientific investigations have expanded our understanding of propylene glycol monooleate in several areas:

Phase Behavior in Complex Systems

Research on quaternary systems composed of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water has revealed complex phase behavior. Depending on composition and temperature, these systems can form cubic, reversed hexagonal, lamellar, and sponge phases, each with distinct rheological properties. This knowledge enables the design of formulations that can undergo triggered phase transitions for controlled release applications .

Enzyme Specificity in Synthesis

Molecular docking studies comparing 1,2-propylene glycol and 1,3-propylene glycol have provided insights into substrate selectivity of enzymes used in the synthesis of propylene glycol esters. These studies revealed that 1,3-propylene glycol preferentially binds to the active pocket of SMG1-F278N lipase compared to 1,2-propylene glycol, explaining the experimental observations of higher reactivity .

Enhanced Drug Delivery Applications

The ability of propylene glycol monooleate to enhance the delivery of active pharmaceutical ingredients through biological barriers continues to be an area of active research. Studies have demonstrated its effectiveness in improving the penetration of compounds like 5-aminolevulinic acid through the skin, which has significant implications for dermatological treatments and photodynamic therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator